2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
Molecular Formula |
C16H11ClFN3OS2 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-13-4-2-1-3-12(13)14(22)19-15-20-21-16(24-15)23-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,20,22) |
InChI Key |
WXXFWDYVXQHEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclization of substituted thiosemicarbazides. For example, acylated thiosemicarbazides react with carbon disulfide in ethanol under reflux (5–10 hours) to form 5-substituted-2-amino-1,3,4-thiadiazoles. A representative procedure involves:
-
Dissolving 0.1 mol of 4-fluorophenylmethyl thiosemicarbazide in ethanol.
-
Adding carbon disulfide (6.0 mL, 0.1 mol) dropwise at 40°C over 4 hours.
-
Refluxing the mixture for 1 hour until gas evolution ceases.
-
Cooling and filtering the precipitate to yield 5-[(4-fluorophenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine (yield: 80–85%).
Key variables include the electron-withdrawing nature of the substituent, which accelerates cyclization. Infrared (IR) spectroscopy confirms ring formation via peaks at 1,670 cm⁻¹ (C=N) and 1,524 cm⁻¹ (C-S).
Functionalization with Sulfanyl Group
Alkylation of Thiadiazole Thiol Intermediates
The sulfanyl group at position 5 of the thiadiazole is introduced via nucleophilic substitution. A common approach involves reacting 2-amino-5-mercapto-1,3,4-thiadiazole with 4-fluorobenzyl chloride in the presence of potassium hydroxide (KOH) in ethanol:
-
Dissolving 0.01 mol of 2-amino-5-mercapto-1,3,4-thiadiazole in ethanol.
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Adding 0.015 mol KOH and 0.01 mol 4-fluorobenzyl chloride.
-
Refluxing for 1 hour, followed by cooling and filtration.
-
Purification via recrystallization from ethanol yields the sulfanyl derivative (yield: 76–79%).
Alternative alkylating agents, such as 4-fluorobenzyl bromide, may enhance reactivity but require stricter temperature control (0–5°C) to minimize disulfide byproducts.
Benzamide Coupling
Amide Bond Formation
The final step couples the thiadiazole amine with 2-chlorobenzoyl chloride. A two-phase system using dichloromethane (DCM) and aqueous sodium bicarbonate is typical:
-
Dissolving 0.01 mol of 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine in DCM.
-
Adding 0.012 mol 2-chlorobenzoyl chloride and 0.015 mol triethylamine (TEA) dropwise at 0°C.
-
Stirring for 12 hours at room temperature.
-
Extracting with water, drying over sodium sulfate, and evaporating the solvent.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the target compound (yield: 70–75%).
Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) improve yields to 85% by activating the carboxylic acid in situ.
Reaction Optimization
Solvent and Temperature Effects
Catalytic Enhancements
-
Adding 5 mol% DMAP during benzamide coupling reduces reaction time from 12 hours to 6 hours.
-
Microwave-assisted synthesis accelerates cyclization (30 minutes vs. 5 hours) but requires specialized equipment.
Characterization and Quality Control
Spectroscopic Analysis
-
IR Spectroscopy : Key peaks include 1,699 cm⁻¹ (amide C=O) and 1,524 cm⁻¹ (C-S).
-
¹H NMR (DMSO-d₆) : Signals at δ 4.35 ppm (s, 2H, SCH₂), 7.60–8.10 ppm (aromatic protons), and 10.75 ppm (NH).
-
Elemental Analysis : Calculated for C₁₆H₁₁ClFN₃O₂S₂: C 48.55%, H 2.80%, N 10.62%. Found: C 48.50%, H 2.78%, N 10.59%.
Purity Assessment
Thin-layer chromatography (TLC) using toluene/acetone/ethanol/ammonia (45:45:7:3) confirms single spots (Rf = 0.31–0.46). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows ≥98% purity.
Industrial-Scale Production
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability:
Green Chemistry Approaches
-
Replacing carbon disulfide with thiourea reduces toxicity (yield: 78%).
-
Aqueous workups and ethanol recrystallization minimize organic waste.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as cell division and signal transduction.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related 1,3,4-thiadiazole derivatives and benzamide hybrids (Table 1). Key differences include substituent variations (e.g., halogenation, alkyl/aryl chains) and biological activity profiles.
Table 1. Comparative Analysis of 1,3,4-Thiadiazole Derivatives
Physicochemical and Spectral Properties
- IR spectra : Thiadiazole derivatives exhibit νC=S (1240–1255 cm⁻¹) and νNH (3150–3414 cm⁻¹), confirming tautomeric forms .
- NMR data : Aromatic protons in 4-fluorobenzylsulfanyl groups resonate at δ 7.2–7.5 ppm, while chloro-substituted benzamides show deshielding at δ 8.1–8.3 ppm .
Key Research Findings
Insecticidal Activity: The target compound showed moderate activity against Spodoptera littoralis (LD₅₀ = 12.3 µg/mL), outperformed by analogs with cyanomethyl or trifluoromethyl groups (LD₅₀ = 8.7 µg/mL) .
Anticancer Potential: Derivatives with piperidin-1-yl ethylsulfanyl chains () inhibited acetylcholinesterase (IC₅₀ = 1.2 µM), suggesting CNS-targeted applications .
Antimicrobial Efficacy : Sulfonyl-linked oxadiazole hybrids () displayed broad-spectrum activity (MIC = 4–16 µg/mL), attributed to sulfur’s electron-withdrawing effects .
Biological Activity
Introduction
2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that has garnered attention due to its complex structure and potential biological activities. This compound features a thiadiazole ring, a benzamide moiety, and various functional groups, including chlorine and fluorine atoms, which can significantly influence its chemical properties and biological interactions.
Chemical Structure
The molecular formula of this compound is C13H10ClFN4S, with a molecular weight of approximately 353.4 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can exhibit significant antimicrobial and anticancer properties. The following sections will detail specific biological activities and findings related to this compound.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death.
- Apoptosis Induction : The compound promotes apoptosis by increasing the expression of BAX (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein). In one study, it was observed that the compound enhanced BAX levels by six-fold and reduced Bcl-2 levels by 6.2-fold .
- VEGFR-2 Targeting : The vascular endothelial growth factor receptor 2 (VEGFR-2) is crucial in tumor angiogenesis. Molecular docking studies have shown that the compound binds effectively to VEGFR-2, suggesting its potential as an anti-angiogenic agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which are common among thiadiazole derivatives. Studies indicate that it may inhibit bacterial enzymes and disrupt cellular processes in pathogens.
Comparative Biological Activity
A comparison with structurally similar compounds reveals variations in biological activity based on substituent changes:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(5-{[(4-fluorophenyl)amino]-sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide | Contains sulfonamide group | Antimicrobial |
| N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide | Different phenyl substitution | Anticancer |
| N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide | Variation in fluorine position | Antimicrobial |
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in cancer treatment:
- In vitro Studies : A study demonstrated that benzamide analogues containing thiadiazole moieties exhibited significant cytotoxicity against various cancer cell lines . The IC50 values were notably lower than traditional chemotherapeutics like doxorubicin.
- Molecular Dynamics Simulations : Advanced computational methods such as molecular dynamics simulations have been used to analyze the stability and reactivity of these compounds in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
